

5-Amino-2-methylindole (CAS: 7570-49-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-methylindole

Cat. No.: B160300

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of **5-Amino-2-methylindole**. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, a key signaling pathway associated with derivatives of this compound is visualized to illustrate its relevance in drug discovery.

Core Properties of 5-Amino-2-methylindole

5-Amino-2-methylindole is a brown crystalline powder or chunks.^[1] It is a versatile heterocyclic aromatic organic compound with a distinct molecular structure that makes it a valuable building block in medicinal chemistry and organic synthesis.

Physicochemical Properties

The fundamental physicochemical properties of **5-Amino-2-methylindole** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
CAS Number	7570-49-2	[2]
Molecular Formula	C ₉ H ₁₀ N ₂	[1]
Molecular Weight	146.19 g/mol	[1]
Appearance	Brown crystalline powder or chunks	[1]
Melting Point	153-157 °C	[1]
Boiling Point	357.3 °C at 760 mmHg	[1]
Density	1.213 g/cm ³	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3]
InChI Key	JQULCCZIXYRBSE-UHFFFAOYSA-N	[1]

Spectroscopic and Safety Information

The following table outlines key spectroscopic identifiers and safety information as per the Globally Harmonized System (GHS).

Parameter	Details	Reference
SMILES	<chem>CC1=CC2=C(N1)C=CC(=C2)N</chem>	[1]
IUPAC Name	2-methyl-1H-indol-5-amine	[2]
GHS Hazard Statements	H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation	[2]
GHS Pictograms	Warning	[2]

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for **5-Amino-2-methylindole** is not readily available, a representative procedure can be detailed based on the widely applicable Fischer indole synthesis. This method is a classic and versatile approach for the synthesis of indoles.

Synthesis of 5-Amino-2-methylindole via Fischer Indole Synthesis

Objective: To synthesize **5-Amino-2-methylindole** from 4-aminophenylhydrazine and acetone.

Reaction Scheme:

Materials:

- 4-Aminophenylhydrazine hydrochloride
- Acetone
- Anhydrous zinc chloride (or another suitable acid catalyst like polyphosphoric acid)
- Ethanol
- Sodium hydroxide solution (for neutralization)
- Dichloromethane (or other suitable organic solvent for extraction)
- Anhydrous magnesium sulfate (for drying)
- Standard laboratory glassware for reflux, extraction, and filtration
- Rotary evaporator

Procedure:

- Formation of the Hydrazone:
 - Dissolve 4-aminophenylhydrazine hydrochloride in a minimal amount of warm ethanol.

- Add a stoichiometric equivalent of acetone to the solution.
- Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding hydrazone. The product may precipitate out of the solution upon formation.
- The hydrazone intermediate can be isolated by filtration or the reaction mixture can be taken directly to the next step.
- Indolization (Cyclization):
 - To the reaction mixture containing the hydrazone, add a catalytic amount of anhydrous zinc chloride.
 - Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
 - During the reaction, ammonia is evolved, and the color of the reaction mixture will likely darken.
- Work-up and Purification:
 - After the reaction is complete, cool the mixture to room temperature.
 - Carefully add water and neutralize the excess acid with a sodium hydroxide solution.
 - Extract the aqueous mixture with dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous magnesium sulfate and filter.
 - Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **5-Amino-2-methylindole**.
 - The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of **5-Amino-2-methylindole** is expected to show characteristic peaks for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching. Based on the spectrum of the related 5-aminoindole, the following absorptions are anticipated:

- N-H stretching (amine and indole): A broad band in the region of 3200-3400 cm^{-1} .
- Aromatic C-H stretching: Peaks around 3000-3100 cm^{-1} .
- Aliphatic C-H stretching (methyl group): Peaks around 2850-2960 cm^{-1} .
- C=C stretching (aromatic): Strong absorptions in the 1450-1600 cm^{-1} region.
- N-H bending: A band around 1600-1650 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum of **5-Amino-2-methylindole** is predicted to show distinct signals for the aromatic protons, the indole N-H proton, the amine N-H protons, and the methyl protons. The expected chemical shifts (in ppm, relative to TMS) are:

- Indole N-H: A broad singlet around δ 7.5-8.5 ppm.
- Aromatic protons (H4, H6, H7): Signals in the aromatic region (δ 6.5-7.5 ppm), with splitting patterns determined by their coupling with neighboring protons.
- Amine N-H₂: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, typically in the range of δ 3.5-5.0 ppm.
- Methyl protons (C2-CH₃): A singlet around δ 2.3-2.5 ppm.
- Pyrrole proton (H3): A singlet or a narrow multiplet around δ 6.0-6.5 ppm.

^{13}C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The predicted chemical shifts are:

- Aromatic and indole ring carbons: Signals in the range of δ 100-140 ppm.

- Methyl carbon (C2-CH₃): A signal in the aliphatic region, around δ 10-15 ppm.

Mass Spectrometry

The electron ionization (EI) mass spectrum of **5-Amino-2-methylindole** is expected to show a prominent molecular ion peak (M⁺) at $m/z = 146$. The fragmentation pattern would likely involve the loss of a methyl radical to give a fragment at $m/z = 131$, which would be a stable ion. Further fragmentation of the indole ring system would lead to other characteristic smaller fragments.

Biological Activity and Applications in Drug Discovery

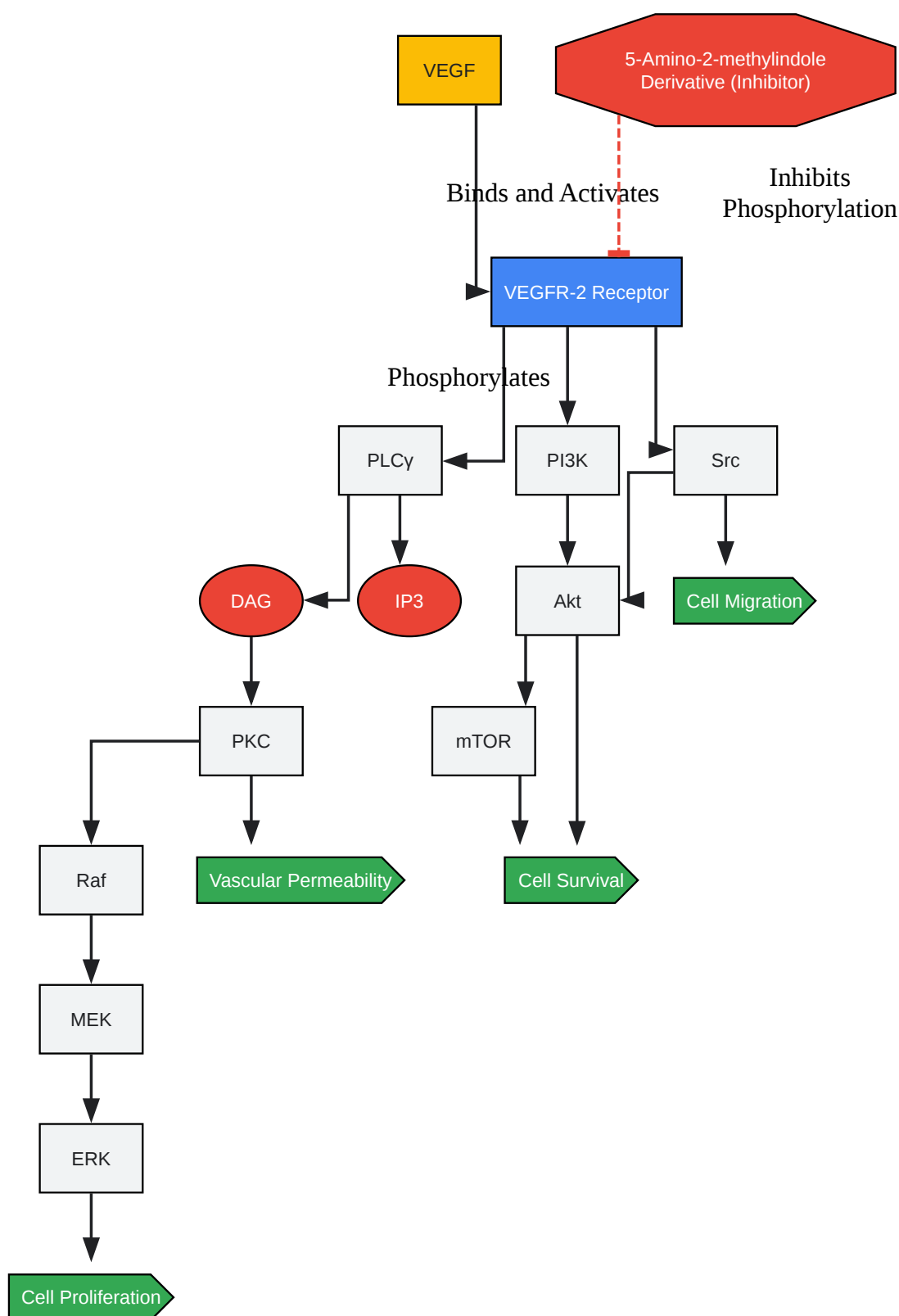
5-Amino-2-methylindole serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.

A significant area of interest is the use of **5-Amino-2-methylindole** derivatives as inhibitors of protein kinases, which are key targets in cancer therapy. One such important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.^[4]

VEGFR-2 Signaling Pathway

Inhibition of the VEGFR-2 signaling pathway is a validated strategy in oncology. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers a cascade of intracellular signaling events that lead to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.

Below is a simplified representation of the VEGFR-2 signaling pathway, which is a common target for inhibitors derived from scaffolds like **5-Amino-2-methylindole**.



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Simplified VEGFR-2 Signaling Pathway.

This diagram illustrates how the binding of VEGF to its receptor, VEGFR-2, initiates multiple downstream signaling cascades, including the PLC γ /PKC, PI3K/Akt, and Raf/MEK/ERK pathways.[1][3][5] These pathways collectively promote cellular responses essential for angiogenesis. Small molecule inhibitors, often developed from heterocyclic scaffolds such as **5-Amino-2-methylindole**, are designed to block the kinase activity of VEGFR-2, thereby inhibiting these downstream signals and preventing the formation of new blood vessels in tumors.

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- To cite this document: BenchChem. [5-Amino-2-methylindole (CAS: 7570-49-2): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160300#5-amino-2-methylindole-cas-number-7570-49-2-properties]

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